molecular formula C21H32N2O3S B4109801 N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide

N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide

Cat. No. B4109801
M. Wt: 392.6 g/mol
InChI Key: XFLPWLWWLFXSDR-UHFFFAOYSA-N
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Description

The compound appears to contain a benzylpiperidine moiety, which is a common structure in many pharmaceuticals and research chemicals . It also contains a cyclohexylmethanesulfonamide group, which is often used in medicinal chemistry due to its bioisosteric properties .

Scientific Research Applications

Central Nervous System Diseases

This compound has been researched for its potential utility in central nervous system (CNS) diseases . It’s designed to target specific synergistic pharmacologies, such as mitigating brain free radical damage while enhancing acetylcholine signaling, which is crucial in combating diseases like Alzheimer’s .

Antioxidant Properties

Derivatives of this compound have been synthesized and screened for their ability to scavenge free radicals . In studies, some derivatives exhibited potent antioxidant properties, which were comparable or more potent than known antioxidants like ascorbic acid, resveratrol, and trolox .

Cholinesterase Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes . This is significant because the inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which is beneficial for treating conditions like Alzheimer’s disease .

Drug Design and Synthesis

Piperidine derivatives, including this compound, are important synthetic fragments for designing drugs. They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Pharmacological Applications

The pharmacological applications of piperidine derivatives are vast. They are involved in the discovery and biological evaluation of potential drugs, particularly those containing the piperidine moiety, which is a common structure in many medicinal compounds .

Lead Generation for Poly-Active Molecules

Research on this compound contributes to the generation of leads for developing poly-active molecules. These molecules are intended to target only specific contributory synergistic pharmacologies in a disease, offering a more targeted therapeutic approach .

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task in modern organic chemistry. This is due to their significant role in the construction of biologically active molecules .

Role in Multicomponent Reactions

This compound is also relevant in multicomponent reactions, which are a cornerstone of combinatorial chemistry. Such reactions are essential for the rapid synthesis of complex molecules with potential biological activity .

Mechanism of Action

Target of Action

The primary target of this compound is the amyloid-beta (Aβ) peptide and acetylcholinesterase (AChE) . These targets play a significant role in the pathogenesis of Alzheimer’s disease (AD). The compound’s interaction with these targets is believed to have a disease-modifying potential in the management of AD .

Mode of Action

The compound interacts with its targets by preventing β-sheet aggregation and fibril formation . It inhibits AChE-mediated Aβ fibrillogenesis via its interaction with the AChE peripheral anionic site . Molecular docking and simulations studies indicate that these compounds could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .

Biochemical Pathways

The compound affects the neurodegenerative cascade of AD . By interacting with Aβ and AChE, it modulates different targets involved in this cascade . This strategy of multi-target directed ligand (MTDL) holds great potential in the management of AD .

Result of Action

The compound exerts a neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Moreover, administration of the compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stabilityFor example, the compound’s melting point is 61-63 °C , which might influence its stability and efficacy in different environments.

properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3S/c1-27(25,26)23(20-10-6-3-7-11-20)17-21(24)22-14-12-19(13-15-22)16-18-8-4-2-5-9-18/h2,4-5,8-9,19-20H,3,6-7,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLPWLWWLFXSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide
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N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide

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